Nav1.7 blocker 24
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Overview
Description
Nav1.7 blocker 24 is a compound that targets the voltage-gated sodium channel Nav1.7, which is predominantly expressed in the peripheral nervous system. This channel plays a crucial role in the initiation and propagation of action potentials in nociceptive neurons, making it a significant target for pain management therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nav1.7 blocker 24 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Nav1.7 blocker 24 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include various intermediates that are further functionalized to yield the final this compound compound. These intermediates often contain key functional groups that are essential for the compound’s biological activity .
Scientific Research Applications
Nav1.7 blocker 24 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of sodium channel blockers.
Biology: Investigated for its role in modulating neuronal excitability and pain signaling pathways
Medicine: Explored as a potential therapeutic agent for the treatment of chronic pain conditions
Industry: Utilized in the development of new analgesic drugs and pain management therapies
Mechanism of Action
Nav1.7 blocker 24 exerts its effects by binding to the voltage-sensing domain of the Nav1.7 channel, thereby inhibiting its activity. This inhibition prevents the initiation and propagation of action potentials in nociceptive neurons, leading to a reduction in pain signaling. The molecular targets involved include the voltage-sensing domain and the pore-forming region of the Nav1.7 channel .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Nav1.7 blocker 24 include:
Carbamazepine: A widely used anticonvulsant and analgesic that also targets sodium channels.
Bupivacaine: A local anesthetic that blocks sodium channels to provide pain relief.
Lacosamide: An antiepileptic drug that modulates sodium channel activity.
Uniqueness
This compound is unique in its high selectivity for the Nav1.7 channel, which reduces the likelihood of off-target effects and enhances its potential as a pain management therapy. Its distinct binding mode and structural features differentiate it from other sodium channel blockers, making it a promising candidate for further development .
Properties
IUPAC Name |
2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-[[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F3N3O3/c1-11-13(19(28-31-11)18-14(21)3-2-4-15(18)22)7-16(29)26-8-12-5-6-17(27-9-12)30-10-20(23,24)25/h2-6,9H,7-8,10H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEIDCOJJGHLKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CC(=O)NCC3=CN=C(C=C3)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.